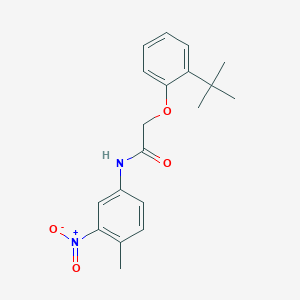![molecular formula C17H20BrN5O2 B5574180 2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5574180.png)
2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H20BrN5O2 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.08004 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformationally Restricted Analogues of Remoxipride
Several derivatives related to remoxipride were synthesized to evaluate their potential as antipsychotic agents. These compounds, designed to mimic the intramolecular hydrogen bonding of desmethylremoxipride, were tested for their affinity to the dopamine D-2 receptor. Although enhanced affinities were not observed, this research demonstrates the exploration of benzamide derivatives in neuropharmacology (M. H. Norman, J. L. Kelley, E. Hollingsworth, 1993).
Potential Vasodilation Properties
A study on the synthesis of 3-pyridinecarboxylates, prepared through a nucleophilic substitution reaction involving secondary amines like morpholine, revealed compounds with considerable vasodilation potency. This suggests the potential cardiovascular applications of such derivatives (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).
Synthesis in Medicinal Chemistry
The synthesis of biodegradable polyesteramides with pendant functional groups involves morpholine-2,5-dione derivatives. This research highlights the utility of such compounds in developing materials with specific biological applications, demonstrating the chemical versatility and potential for biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Antimicrobial Agents
The creation of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents involved reactions with morpholine, indicating these compounds' relevance in developing new therapeutics against bacteria and fungi (M. I. Attia, A. El-Emam, Abdulghafoor A. Al-Turkistani, A. Kansoh, N. El‐Brollosy, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c18-14-4-2-1-3-13(14)17(24)20-6-5-19-15-11-16(22-12-21-15)23-7-9-25-10-8-23/h1-4,11-12H,5-10H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPQDSTVWWTGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide](/img/structure/B5574100.png)

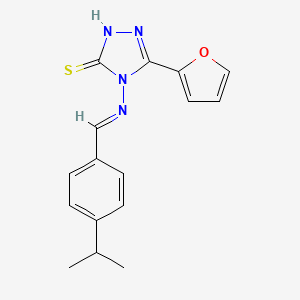
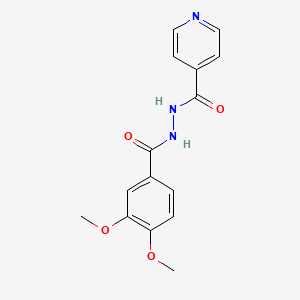
![2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5574116.png)
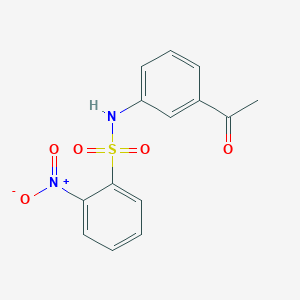
![2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5574134.png)
![4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5574141.png)
![4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5574146.png)

![N-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5574154.png)
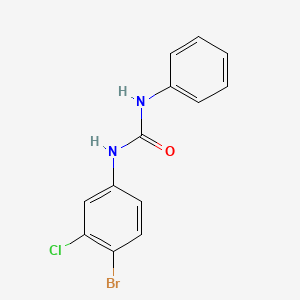
![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574188.png)
